rac-tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate
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Overview
Description
rac-tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate: is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a cyclobutyl ring substituted with hydroxyl groups and a tert-butyl carbamate moiety.
Preparation Methods
The synthesis of rac-tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate involves several steps. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the cyclobutyl ring.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the hydroxylated cyclobutyl compound with tert-butyl isocyanate under controlled conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound.
Chemical Reactions Analysis
rac-tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds under suitable conditions.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate involves its interaction with specific molecular targets. The hydroxyl groups and the carbamate moiety play crucial roles in these interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
rac-tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate can be compared with similar compounds such as:
rac-tert-butyl N-[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl}carbamate: This compound has a similar structure but with different substituents on the cyclopentyl ring.
rac-tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate: This compound features an aminomethyl group instead of hydroxyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and carbamate functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
2763740-64-1 |
---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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